

Application Note: Protocol for Labeling Sweet Taste Receptors with NC-174

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Sweet taste perception is a critical factor in nutrition and consumer food choice. This process is primarily initiated by the activation of the sweet taste receptor, a G protein-coupled receptor (GPCR) composed of a heterodimer of two subunits: T1R2 and T1R3.[1][2][3][4] Understanding the localization, trafficking, and regulation of this receptor is paramount for the development of novel sweeteners and taste modulators. This document provides a detailed protocol for the fluorescent labeling of the human sweet taste receptor (T1R2/T1R3) using the novel fluorescent probe, **NC-174**.

NC-174 is a potent, high-affinity antagonist for the T1R2/T1R3 receptor, conjugated to a bright and photostable fluorophore. This allows for direct visualization of the receptor in live or fixed cells, enabling a variety of downstream applications, including receptor localization studies, internalization assays, and high-throughput screening. This protocol is designed for researchers in cell biology, pharmacology, and drug discovery.

The canonical signaling pathway for sweet taste involves the binding of a ligand to the T1R2/T1R3 receptor, which leads to the activation of the G-protein gustducin.[5] This, in turn, activates phospholipase C-β2 (PLC-β2), leading to the production of inositol 1,4,5-triphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, causing a release of intracellular calcium.[2][5] This calcium influx ultimately leads to neurotransmitter release and the perception of sweet taste.[4]



Materials and Reagents

Material/Reagent	Supplier	Cat. No.	
HEK293 cells stably expressing human T1R2/T1R3	(Internal or Commercial Source)	N/A	
NC-174 Fluorescent Probe	(Assumed Internal/Custom Synthesis)	N/A	
Dulbecco's Modified Eagle Medium (DMEM)	Thermo Fisher Scientific	11965092	
Fetal Bovine Serum (FBS)	Thermo Fisher Scientific	26140079	
Penicillin-Streptomycin	Thermo Fisher Scientific	15140122	
Opti-MEM I Reduced Serum Medium	Thermo Fisher Scientific	31985062	
Poly-D-Lysine	Sigma-Aldrich	P6407	
4% Paraformaldehyde (PFA) in PBS	Electron Microscopy Sciences	15710	
Hoechst 33342	Thermo Fisher Scientific	H3570	
ProLong Gold Antifade Mountant	Thermo Fisher Scientific	P36930	
96-well, black, clear-bottom imaging plates	Corning	3603	
Phosphate-Buffered Saline (PBS), pH 7.4	Thermo Fisher Scientific	10010023	
Dimethyl sulfoxide (DMSO)	Sigma-Aldrich	D8418	

Experimental Protocols Cell Culture and Plating

This protocol describes the culture of HEK293 cells stably expressing the human T1R2/T1R3 receptor and their preparation for labeling experiments.



- Cell Culture: Culture HEK293-T1R2/T1R3 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
- Plate Coating: Coat 96-well, black, clear-bottom imaging plates with Poly-D-Lysine by incubating each well with 50 μL of a 50 μg/mL solution for 1 hour at room temperature.
 Aspirate the solution and wash twice with sterile PBS. Allow the plates to dry completely.
- Cell Seeding: Trypsinize and resuspend the cells in fresh culture medium. Seed the cells into the coated 96-well plates at a density of 4 x 10⁴ cells per well in 100 μL of culture medium.
- Incubation: Incubate the plates for 24-48 hours at 37°C and 5% CO2 to allow for cell adherence and growth to 70-80% confluency.

Fluorescent Labeling with NC-174

This section details the procedure for labeling the T1R2/T1R3 receptors with the **NC-174** probe.

- Preparation of NC-174 Working Solution: Prepare a 10 mM stock solution of NC-174 in DMSO. Immediately before use, dilute the stock solution in Opti-MEM to the desired final concentration (e.g., 1 μM). Note: The optimal concentration of NC-174 should be determined empirically and will depend on the specific properties of the probe.
- Cell Washing: Gently aspirate the culture medium from the wells. Wash the cells twice with 100 μL of pre-warmed PBS.
- Labeling: Add 50 μL of the NC-174 working solution to each well.
- Incubation: Incubate the plate for 30 minutes at 37°C, protected from light.
- Washing: Aspirate the labeling solution and wash the cells three times with 100 μL of prewarmed PBS to remove unbound probe.

Cell Fixation and Nuclear Staining

This protocol is for fixing the cells and counterstaining the nuclei for imaging.



- Fixation: After the final wash, add 100 μ L of 4% PFA in PBS to each well and incubate for 15 minutes at room temperature.
- Washing: Aspirate the PFA and wash the cells twice with 100 μL of PBS.
- Nuclear Staining: Add 100 μL of a 1 μg/mL solution of Hoechst 33342 in PBS to each well and incubate for 10 minutes at room temperature, protected from light.
- Final Washes: Aspirate the Hoechst solution and wash the cells twice with 100 μL of PBS.
- Mounting: Add 50 μL of PBS or ProLong Gold Antifade Mountant to each well for imaging.

Imaging and Analysis

This section provides general guidelines for image acquisition and analysis.

- Image Acquisition: Acquire images using a high-content imaging system or a fluorescence microscope equipped with appropriate filter sets for the NC-174 fluorophore and Hoechst 33342.
- Image Analysis: Use image analysis software to quantify the fluorescence intensity at the cell membrane and in intracellular compartments. This can be used to determine receptor localization and to perform internalization assays.

Data Presentation

Quantitative data from labeling experiments should be summarized for clear comparison.

Table 1: Example Titration of NC-174 Probe



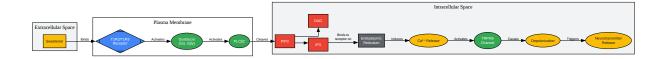
NC-174 Concentration (nM)	Mean Membrane Fluorescence Intensity (a.u.)	Standard Deviation	Signal-to- Background Ratio
1	5,234	456	5.2
10	15,876	1,234	15.9
100	45,678	3,456	45.7
1000	52,345	4,123	52.3
10000	53,123	4,567	53.1

Table 2: Example Receptor Internalization Assay Data

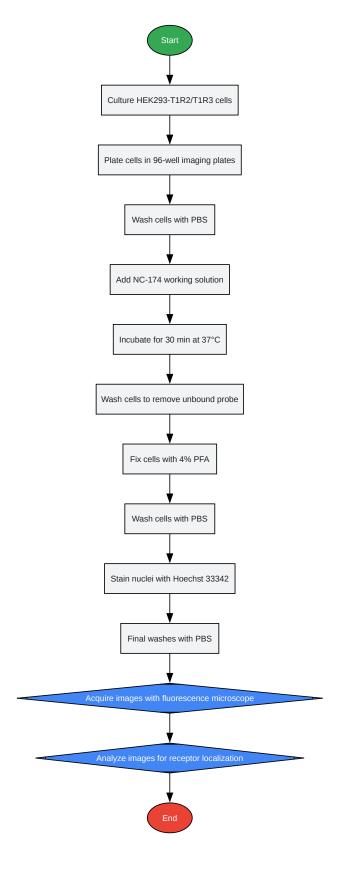
Treatment	Time (min)	% Membrane Localization	% Internalized
Vehicle Control	30	95.2 ± 3.1	4.8 ± 3.1
Sweet Agonist (10 mM Sucrose)	5	85.6 ± 4.5	14.4 ± 4.5
Sweet Agonist (10 mM Sucrose)	15	65.4 ± 5.2	34.6 ± 5.2
Sweet Agonist (10 mM Sucrose)	30	42.1 ± 6.3	57.9 ± 6.3

Visualizations









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